2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid
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Overview
Description
2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid is a chemical compound with the molecular formula C10H11F3N2O2 and a molecular weight of 248.21 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(Trifluoromethyl)benzene-1-carboximidamide with acetic acid under controlled conditions . The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound can influence its reactivity and binding affinity to various biological molecules. This can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid include:
- 2-(Trifluoromethyl)benzene-1,4-diamine
- 2-(Trifluoromethyl)benzene-1-carboxylic acid
- 2-(Trifluoromethyl)benzene-1-sulfonamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl group and the carboximidamide group allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
acetic acid;2-(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2.C2H4O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;1-2(3)4/h1-4H,(H3,12,13);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJWFWLVXHJWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)C(=N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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